molecular formula C11H18ClN5O B12220649 N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12220649
M. Wt: 271.75 g/mol
InChI Key: IXTPTVWCNMTPPA-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with appropriate reagents to introduce the methoxy and methyl groups at the desired positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-4-16-9(5-6-13-16)7-12-10-8-15(2)14-11(10)17-3;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

IXTPTVWCNMTPPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

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